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molecular formula C27H31N3O B8486237 1-Piperidineacetamide,4-(phenylmethyl)-n-[3-[(phenylmethyl)amino]phenyl]-

1-Piperidineacetamide,4-(phenylmethyl)-n-[3-[(phenylmethyl)amino]phenyl]-

Cat. No. B8486237
M. Wt: 413.6 g/mol
InChI Key: GTEPNVGYCBAKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435744B2

Procedure details

To a stirred solution of 0.32 g (1 mmol) of N-(3-amino-phenyl)-2-(4-benzyl-piperidin-1-yl)-acetamide (Example 175), 0.1 ml (1 mmol) of benzaldehyde, 0.12 ml (2 mmol) of acetic acid in 10 ml of dichloroethane 0.32 g (1.5 mmol) of sodium triacetoxyborohydride is added in small portions below 20° C., and the reaction mixture is stirred at room temperature for 2 hours. Then 20 ml of 8% sodium hydrogencarbonate solution is added to the mixture. The organic layer is separated and the water phase is extracted three times with 10 ml of dichloromethane. The combined organic layers are washed with 20 ml of water and dried over sodium sulfate, concentrated, the residue is treated with diethylether and the precipitated crystals are filtered off to yield 0.26 g (63%) of the title compound. Melting Point: 112-114° C. (ethyl acetate)
Name
N-(3-amino-phenyl)-2-(4-benzyl-piperidin-1-yl)-acetamide
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:26])[CH2:12][N:13]2[CH2:18][CH2:17][CH:16]([CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:15][CH2:14]2)[CH:7]=[CH:8][CH:9]=1.[CH:27](=O)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.C(O)(=O)C.ClC(Cl)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(=O)([O-])O.[Na+]>[CH2:27]([NH:3][C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:26])[CH2:12][N:13]2[CH2:18][CH2:17][CH:16]([CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:15][CH2:14]2)[CH:7]=[CH:8][CH:9]=1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1 |f:0.1.2,6.7,8.9|

Inputs

Step One
Name
N-(3-amino-phenyl)-2-(4-benzyl-piperidin-1-yl)-acetamide
Quantity
0.32 g
Type
reactant
Smiles
Cl.Cl.NC=1C=C(C=CC1)NC(CN1CCC(CC1)CC1=CC=CC=C1)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the water phase is extracted three times with 10 ml of dichloromethane
WASH
Type
WASH
Details
The combined organic layers are washed with 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the residue is treated with diethylether
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1C=C(C=CC1)NC(CN1CCC(CC1)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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